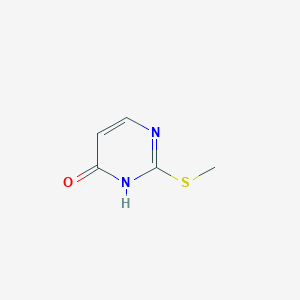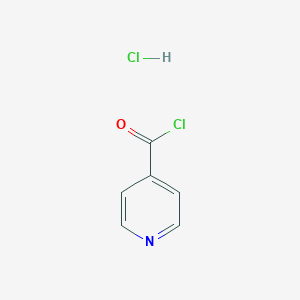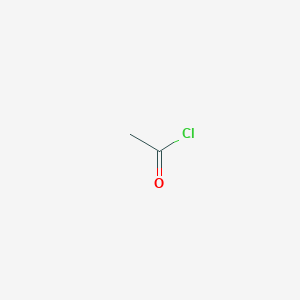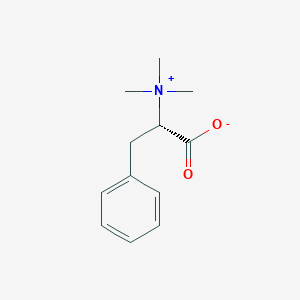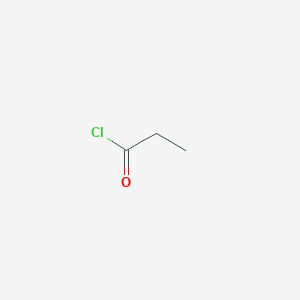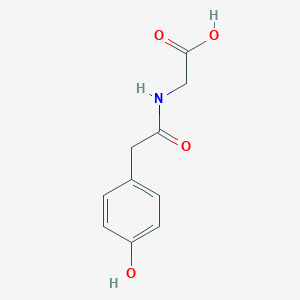![molecular formula C10H13N5O2S B048241 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide CAS No. 120386-11-0](/img/structure/B48241.png)
4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound is a pyrrolopyrimidine derivative that has been synthesized using a variety of methods. In
Aplicaciones Científicas De Investigación
4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide has been studied for its potential applications in various fields of science. In the medical field, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by interfering with their DNA replication process. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide involves its ability to inhibit the activity of certain enzymes involved in DNA replication. Specifically, this compound inhibits the activity of thymidylate synthase, which is an enzyme that is essential for the synthesis of thymidine, a building block of DNA. By inhibiting this enzyme, the compound prevents cancer cells from replicating their DNA, thereby inhibiting their growth.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide have been studied extensively. In addition to its anti-cancer and anti-inflammatory effects, this compound has been found to have neuroprotective effects. Specifically, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide in lab experiments is its ability to selectively inhibit thymidylate synthase without affecting other enzymes involved in DNA replication. This allows for more precise targeting of cancer cells and reduces the risk of side effects. One limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide. One area of interest is the development of new synthesis methods that can produce higher yields of the compound with greater purity. Another area of research is the identification of new applications for this compound, such as its use in the treatment of other types of cancer or neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis method for 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide varies depending on the desired purity and yield of the compound. One commonly used method involves the reaction of 4-(2-hydroxyethoxymethyl)-7-nitro-pyrrolo[2,3-d]pyrimidine-5-carbothioamide with ammonium thiocyanate in the presence of a catalyst. This reaction produces the desired compound with a yield of approximately 70%.
Propiedades
Número CAS |
120386-11-0 |
|---|---|
Nombre del producto |
4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide |
Fórmula molecular |
C10H13N5O2S |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
4-amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C10H13N5O2S/c11-8-7-6(9(12)18)3-15(5-17-2-1-16)10(7)14-4-13-8/h3-4,16H,1-2,5H2,(H2,12,18)(H2,11,13,14) |
Clave InChI |
GVCLNACSYKYUHP-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=N)S |
SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=S)N |
SMILES canónico |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=S)N |
Otros números CAS |
120386-11-0 |
Sinónimos |
4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbothioamide 4-amino-7-((2-hydroxyethoxy)methyl)pyrrolo(2,3-d)pyrimidine-5-thiocarboxamide compound 229 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




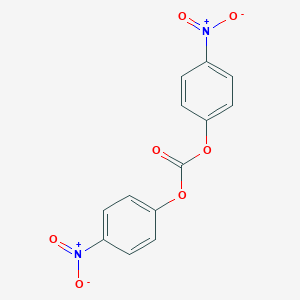
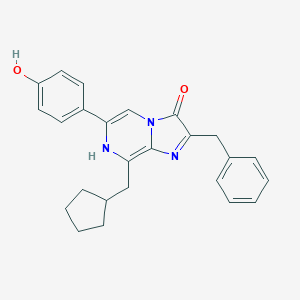
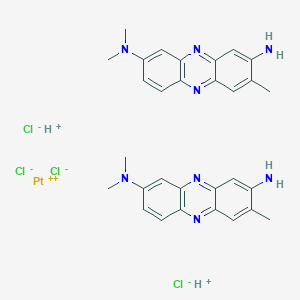
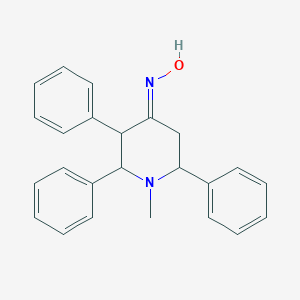
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
